molecular formula C16H19ClN2O2 B2509376 N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097866-85-6

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide

Cat. No. B2509376
CAS RN: 2097866-85-6
M. Wt: 306.79
InChI Key: GLZJHMZRKMPSEI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the brain, and its levels are regulated by GABA transaminase. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in a variety of neurological and psychiatric disorders.

Scientific Research Applications

Insulin and Insulin-like Receptor Inhibition

PQ-401 suppresses insulin-like growth factor receptor (IGF-IR) autophosphorylation with an IC50 value of 12 μM. By inhibiting IGF-IR, it disrupts downstream signaling pathways involved in cell growth and proliferation. Notably, PQ-401 has demonstrated efficacy against MCF-7 breast cancer cells both in vitro and in vivo .

Antimicrobial Polymers

Piperazine-based antimicrobial polymers have gained attention due to their broad-spectrum activity. PQ-401, when incorporated into polymer structures, enhances their antimicrobial properties. Researchers have synthesized azetidinium-functionalized polytetrahydrofuran polymers by coupling PQ-401 with aminotelechelic polytetrahydrofuran. These polymers exhibit potent antimicrobial effects .

Antioxidant Activity

Compound 3 of the thiosemicarbazide series (related to PQ-401) and compound 15 of the 1,2,4-triazole derivatives have shown excellent antioxidant activity in various assays. PQ-401’s antioxidant potential makes it relevant for combating oxidative stress-related diseases .

Crystallography and Supramolecular Structures

The crystal structure of PQ-401 (N-(5-chloro-2-hydroxy-phenyl)-acetamide) reveals classical hydrogen bonding, CH–O interactions, CH3–O interactions, and π···π stacking. These interactions contribute to higher-dimensional networks in the crystal lattice. Understanding these supramolecular architectures aids in designing new crystals with specific properties .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-21-15-5-4-13(17)10-14(15)18-16(20)19-8-6-12(7-9-19)11-2-3-11/h4-5,10H,2-3,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZJHMZRKMPSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide

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